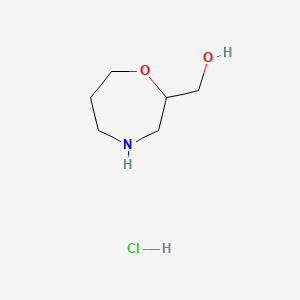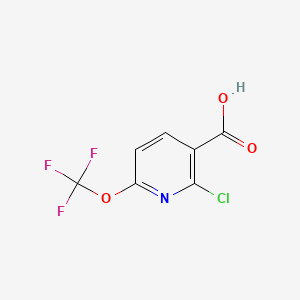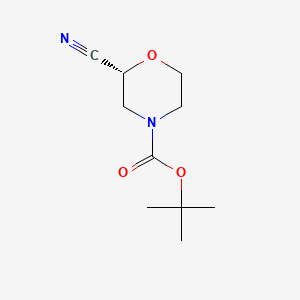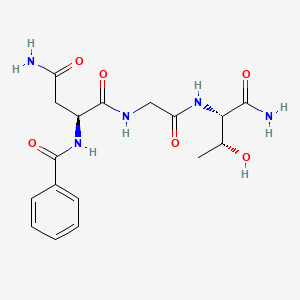
Bz-Asn-Gly-Thr-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nα-Benzoyl-L-asparaginylglycyl-L-threoninamide trifluoroacetate salt: (Bz-Asn-Gly-Thr-NH2) is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a derivative of the neuropeptide, thyrotropin-releasing hormone (TRH), and exhibits various biological activities .
科学的研究の応用
Nα-Benzoyl-L-asparaginylglycyl-L-threoninamide trifluoroacetate salt has a wide range of scientific research applications, including:
Chemistry: Used as a substrate for studying enzyme-catalyzed reactions, particularly those involving oligosaccharyltransferases.
Biology: Employed in glycosylation studies to investigate the activity of oligosaccharyltransferases in various organisms.
Medicine: Potential therapeutic applications due to its biological activity as a derivative of thyrotropin-releasing hormone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Nα-Benzoyl-L-asparaginylglycyl-L-threoninamide trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of Nα-Benzoyl-L-asparaginylglycyl-L-threoninamide trifluoroacetate salt follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
化学反応の分析
Types of Reactions: Nα-Benzoyl-L-asparaginylglycyl-L-threoninamide trifluoroacetate salt undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Substitution reactions can occur at the benzoyl group or the amino acid side chains using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
作用機序
The mechanism of action of Nα-Benzoyl-L-asparaginylglycyl-L-threoninamide trifluoroacetate salt involves its role as a substrate for oligosaccharyltransferasesThe peptide’s structure allows it to bind to the active site of the enzyme, facilitating the transfer of the oligosaccharide to the asparagine residue .
類似化合物との比較
- Nα-Benzoyl-L-asparaginylglycyl-L-serinamide trifluoroacetate salt
- Nα-Benzoyl-L-asparaginylglycyl-L-valinamide trifluoroacetate salt
- Nα-Benzoyl-L-asparaginylglycyl-L-alaninamide trifluoroacetate salt
Comparison: Nα-Benzoyl-L-asparaginylglycyl-L-threoninamide trifluoroacetate salt is unique due to the presence of threonine, which contains a hydroxyl group. This hydroxyl group can participate in additional hydrogen bonding and glycosylation reactions compared to other similar compounds that lack this functional group.
特性
IUPAC Name |
(2S)-N-[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]-2-benzamidobutanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O6/c1-9(23)14(15(19)26)22-13(25)8-20-17(28)11(7-12(18)24)21-16(27)10-5-3-2-4-6-10/h2-6,9,11,14,23H,7-8H2,1H3,(H2,18,24)(H2,19,26)(H,20,28)(H,21,27)(H,22,25)/t9-,11+,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUKQTFINZBSBS-PUYPPJJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)C1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B597243.png)
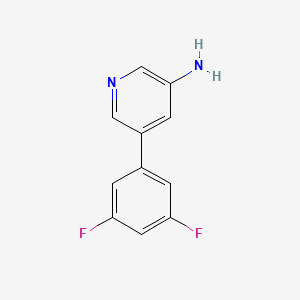

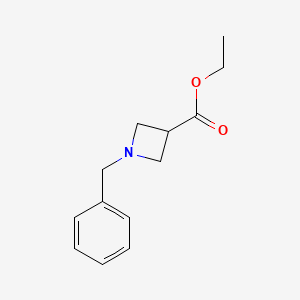
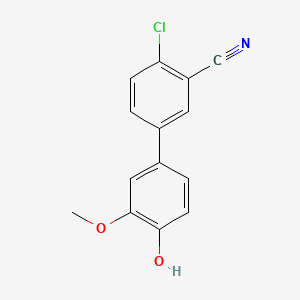
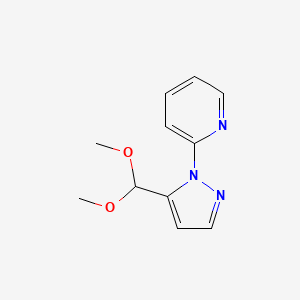
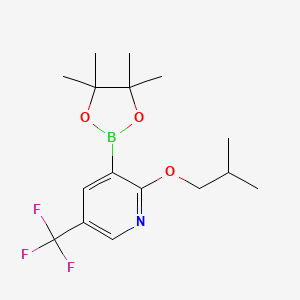
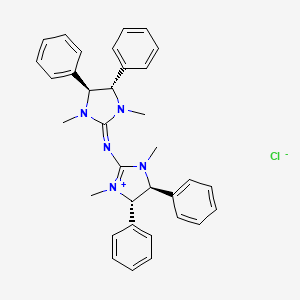
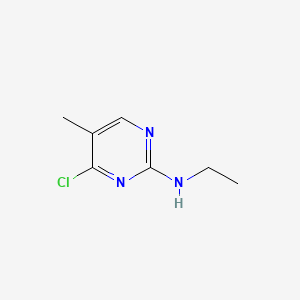
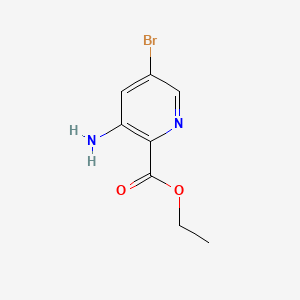
![4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole](/img/structure/B597257.png)
